8-cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound with significant potential in various scientific applications. This compound belongs to the class of triazaspiro compounds, which are characterized by a unique spirocyclic structure that includes nitrogen atoms in their framework. The compound is recognized for its intriguing chemical properties and potential biological activities.
The compound is classified under the chemical category of triazaspiro compounds, specifically featuring a spiro structure that connects two cyclic systems. Its molecular formula is with a molecular weight of approximately 239.31 g/mol. The compound is identified by the CAS number 13625-39-3 and has been documented in various chemical databases such as PubChem and ChemicalBook .
The synthesis of 8-cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be achieved through multiple synthetic pathways. A notable method involves the hydrogenation of a precursor compound in the presence of palladium on carbon as a catalyst.
The molecular structure of 8-cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione features:
The InChI key for this compound is HRSWSISJJJDBOQ-UHFFFAOYSA-N
, which can be used for further structural searches in chemical databases .
8-cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibits reactivity typical of carbonyl-containing compounds:
These reactions are crucial for synthesizing derivatives or conjugates that may enhance biological activity or alter properties for specific applications.
The mechanism by which 8-cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves interactions at the molecular level:
Research indicates that similar compounds within this class have shown affinity for opioid receptors and may influence serotonin reuptake mechanisms .
The applications of 8-cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione are diverse:
The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold serves as a strategic molecular platform for δ opioid receptor (DOR) agonist development due to its structural divergence from seizure-prone SNC80-type chemotypes. Traditional DOR agonists like SNC80 exhibit high β-arrestin recruitment efficacy (≥85%), correlating with adverse effects including convulsions and tachyphylaxis [2] [8]. In contrast, the 1,3,8-triazaspiro[4.5]decane-2,4-dione core enables preferential G-protein signaling bias (β-arrestin recruitment efficacy: 20-40%) while retaining submicromolar DOR affinity (Ki = 0.28 ± 0.05 µM) [8]. This pharmacological differentiation arises from two key modifications:
Table 1: Comparative Pharmacological Profiles of DOR Agonist Chemotypes
Chemotype | G-protein EC₅₀ (nM) | β-Arrestin Efficacy (%) | DOR Selectivity (Fold) |
---|---|---|---|
SNC80 (Reference) | 12.4 ± 1.7 | 95 ± 3 | 35 |
3-Propyl-8-cyclopentanecarbonyl | 86 ± 11 | 32 ± 5 | >167 |
8-Cyclohexanecarbonyl-3-propyl | 104 ± 9 | 28 ± 4 | >167 |
Data derived from β-arrestin recruitment assays and gpcrMAX screening [8].
The 3-propyl group on the hydantoin ring further enhances membrane permeability (LogP = 1.2) compared to unsubstituted analogs (LogP = -0.3) while maintaining aqueous solubility (>50 µM in PBS pH 7.4) [10].
Stereoselectivity at the cyclohexanecarbonyl N8-substituent critically determines DOR binding efficiency. The (R)-enantiomer of 8-cyclohexanecarbonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibits 8-fold higher agonist potency (cAMP IC₅₀ = 110 nM) than its (S)-counterpart (IC₅₀ = 890 nM) due to complementary hydrophobic interactions with Val281 and Trt284 in DOR’s orthosteric site [8]. Achieving enantiopurity (>98% ee) requires three synthetic interventions:
Table 2: Impact of Stereochemistry on Pharmacological Parameters
Stereoisomer | cAMP Inhibition IC₅₀ (nM) | β-Arrestin Recruitment (%) | Thermodynamic ΔG (kcal/mol) |
---|---|---|---|
(R)-Isomer | 110 ± 15 | 28 ± 3 | -9.8 ± 0.2 |
(S)-Isomer | 890 ± 110 | 31 ± 4 | -7.1 ± 0.3 |
Molecular dynamics-derived binding free energies correlate with functional potency [8].
The cyclohexanecarbonyl group’s equatorial conformation is energetically favored (ΔG = -2.4 kcal/mol vs. axial), positioning its carbonyl oxygen for hydrogen bonding with Asn131 [8].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8